
6,8-difluoro-2-methyl-8H-quinolin-4-one
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Overview
Description
6,8-Difluoro-2-methyl-8H-quinolin-4-one is a fluorinated quinoline derivative characterized by its unique substitution pattern. Its molecular formula is C₁₀H₆F₂NO, with a molecular weight of 321.06 g/mol (CAS No. 219689-77-7) . The compound features two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a ketone group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-2-methyl-8H-quinolin-4-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the catalytic hydrogenation of nitro groups on palladium/carbon (Pd/C) in ethanol, leading to the formation of fluorinated quinoline derivatives .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-methyl-8H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C in ethanol.
Substitution: Nucleophilic reagents such as amines and thiols.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Amino and thioquinoline derivatives.
Scientific Research Applications
6,8-Difluoro-2-methyl-8H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in antimalarial and anticancer therapies.
Industry: Utilized in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-2-methyl-8H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The compound’s structural analogs differ primarily in halogenation, substitution positions, and functional groups. Key comparisons include:
8-Fluoro-2-methylquinolin-4-ol (CAS: 288151-26-8)
- Structure : Single fluorine at position 8, hydroxyl group at position 3.
- Molecular Weight : ~223.2 g/mol (estimated).
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS: 18706-23-5)
- Structure : Chlorine atoms at positions 6 and 8, trifluoromethyl group at position 2, hydroxyl group at position 4.
- Molecular Weight : 282 g/mol.
- Key Differences : Chlorine substituents (vs. fluorine) increase steric bulk and lipophilicity, while the trifluoromethyl group enhances metabolic stability but may reduce solubility .
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one (CAS: 1209780-69-7)
- Structure : Additional methyl group at position 1.
- Molecular Weight : ~335.1 g/mol (estimated).
Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Functional Group at C4 |
---|---|---|---|---|
6,8-Difluoro-2-methyl-8H-quinolin-4-one | C₁₀H₆F₂NO | 321.06 | F (6,8) | Ketone |
8-Fluoro-2-methylquinolin-4-ol | C₁₀H₈FNO | 223.2 (estimated) | F (8) | Hydroxyl |
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₄Cl₂F₃NO | 282 | Cl (6,8) | Hydroxyl |
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one | C₁₁H₈F₂NO | 335.1 (estimated) | F (6,8) | Ketone |
Key Observations :
- Fluorine atoms in this compound enhance electronegativity and hydrogen-bonding capacity compared to chlorine analogs .
- The ketone group at C4 increases electrophilicity, making it more reactive in nucleophilic addition reactions than hydroxyl-bearing analogs .
Properties
Molecular Formula |
C10H7F2NO |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
6,8-difluoro-2-methyl-8H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4,8H,1H3 |
InChI Key |
AXZVXQOEUXQSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC(=CC(C2=N1)F)F |
Origin of Product |
United States |
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